N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
3-{4-[4-(METHYLSULFONYL)PIPERAZINO]ANILINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzisothiazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the piperazine and methylsulfonyl groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(METHYLSULFONYL)PIPERAZINO]ANILINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methylene chloride under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(METHYLSULFONYL)PIPERAZINO]ANILINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzisothiazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., methanol, ethanol). Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{4-[4-(METHYLSULFONYL)PIPERAZINO]ANILINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{4-[4-(METHYLSULFONYL)PIPERAZINO]ANILINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine share the piperazine moiety and exhibit similar biological activities.
Benzisothiazole Derivatives: Compounds such as saccharin and oxidosqualene cyclase inhibitors share the benzisothiazole core structure and have diverse applications.
Uniqueness
3-{4-[4-(METHYLSULFONYL)PIPERAZINO]ANILINO}-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N4O4S2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C18H20N4O4S2/c1-27(23,24)22-12-10-21(11-13-22)15-8-6-14(7-9-15)19-18-16-4-2-3-5-17(16)28(25,26)20-18/h2-9H,10-13H2,1H3,(H,19,20) |
InChI Key |
MFWGSEPBTFSNBG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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